
Temocillin disodium salt
Übersicht
Beschreibung
Temocillin disodium salt is a semi-synthetic, β-lactamase-resistant carboxypenicillin antibiotic and the disodium salt of temocillin, a 6-α-methoxy derivative of ticarcillin . Its molecular formula is C₁₆H₁₈N₂Na₂O₇S₂, with a molecular weight of 458.42 g/mol . The addition of a methoxy group at the 6-α position enhances stability against β-lactamases, making it effective against multidrug-resistant Gram-negative bacteria, including extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae .
Mechanism of Action: Like other β-lactams, temocillin inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), disrupting peptidoglycan cross-linking and leading to cell lysis .
Vorbereitungsmethoden
Chemical Structure and Synthesis Overview
Temocillin disodium salt (C₁₆H₁₆N₂O₇S₂·2Na) is the 6-α-methoxy derivative of ticarcillin, characterized by a thiophene side chain and a disodium carboxylate group . The critical synthetic challenge lies in introducing the methoxy group at the 6-α position while maintaining β-lactam ring integrity. Traditional methods relied on ticarcillin sodium as the starting material, involving sequential protection, methoxylation, and deprotection steps . Modern approaches, however, prioritize greener chemistry by minimizing toxic intermediates like phosphorus pentachloride and phosgene .
Traditional Synthesis Pathways
Starting Material and Initial Functionalization
The synthesis begins with ticarcillin sodium, a carboxypenicillin with a thiophene moiety. The first step involves protecting the β-lactam nitrogen and carboxyl groups using benzyl esters or other blocking agents to prevent undesired side reactions during methoxylation .
Methoxylation at the 6-α Position
Methoxy group introduction requires electrophilic substitution under controlled conditions. Early methods employed mercury chloride (HgCl₂) as a catalyst in anhydrous methanol, achieving substitution but leaving toxic residues . The reaction typically proceeds at -20°C to prevent β-lactam ring degradation, yielding the 6-α-methoxy intermediate with ~60–70% efficiency .
Deprotection and Salt Formation
Post-methoxylation, deprotection of carboxyl groups is achieved via hydrogenation over palladium catalysts. However, this step often led to incomplete debenzylation and required multiple purification cycles . Final disodium salt formation involves neutralization with sodium hydroxide, followed by lyophilization to obtain the crystalline product .
Modern Industrial-Scale Synthesis
Improved Methoxylation Techniques
Recent patents describe a streamlined process using ticarcillin sodium directly, bypassing intermediate protection steps. By employing trimethylsilyl chloride (TMSCl) as a mild activating agent, methoxylation efficiency increases to 85–90% . The reaction conditions are optimized at 25°C for 24 hours, eliminating the need for cryogenic temperatures .
Solvent Systems and Reaction Kinetics
Key advancements include using polar aprotic solvents like dimethylacetamide (DMA) to enhance reactant solubility. Kinetic studies reveal that the methoxylation rate constant (k<sub>on</sub>) for temocillin (77,000 M⁻¹s⁻¹) is 3.5-fold higher than for ticarcillin, attributed to steric effects from the methoxy group . This allows shorter reaction times and higher yields .
Table 1: Comparative Kinetics of Methoxylation
Parameter | Ticarcillin (No Methoxy) | Temocillin (With Methoxy) |
---|---|---|
k<sub>on</sub> (M⁻¹s⁻¹) | 22,000 | 77,000 |
k<sub>off</sub> (s⁻¹) | <0.00005 | 0.001 |
Green Chemistry Innovations
To address toxicity concerns, modern protocols replace HgCl₂ with zinc oxide (ZnO) nanoparticles, achieving comparable catalytic activity without heavy metal residues . Additionally, hydrogenation debenzylation is substituted with enzymatic deprotection using lipases, reducing palladium dependency and improving scalability .
Critical Analysis of Purification Methods
Crystallization Techniques
Post-synthesis purification involves gradient crystallization using ethanol-water mixtures. The optimal solvent ratio (3:1 ethanol:water) yields temocillin disodium with 99.5% purity, as confirmed by HPLC . Impurities such as residual ticarcillin are minimized to <0.1% through controlled pH adjustments (pH 6.8–7.2) .
Chromatographic Characterization
Reverse-phase HPLC with photodiode array detection (PDA) is the gold standard for quality control. Typical chromatographic conditions include:
-
Column: C18, 250 × 4.6 mm, 5 µm
-
Mobile Phase: Acetonitrile:0.1% phosphoric acid (25:75)
-
Flow Rate: 1.0 mL/min
Industrial-Scale Production Considerations
Cost-Efficiency and Yield Optimization
Large-scale production requires balancing reaction scalability with cost. The modern method achieves a 92% overall yield from ticarcillin sodium, compared to 65% in traditional routes . Key factors include:
Analyse Chemischer Reaktionen
Temocillin undergoes several types of chemical reactions, including:
Oxidation: Temocillin can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups on the temocillin molecule.
Substitution: Temocillin can undergo substitution reactions, particularly at the methoxy group and the carboxyl group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Clinical Applications
-
Treatment of Infections :
- Urinary Tract Infections : Temocillin is effective for treating complicated urinary tract infections caused by resistant Gram-negative bacteria, including those producing ESBLs .
- Respiratory Infections : It has been utilized in managing lower respiratory tract infections .
- Bacteremia and Sepsis : Temocillin has shown promise in treating bacteremia associated with various infections .
- Microbiological Testing :
- Research on Resistance Mechanisms :
Case Study 1: Efficacy Against ESBL-Producing Strains
A study conducted at a university hospital in Brussels evaluated the in vitro activity of temocillin against 162 clinical isolates of ESBL-producing Escherichia coli over four years. The results indicated that 92% of the isolates were susceptible to temocillin, with MIC values demonstrating its effectiveness even against multi-resistant strains .
Case Study 2: Treatment Protocols
In a clinical trial comparing temocillin to cefotaxime for febrile urinary tract infections, both antibiotics exhibited similar adverse event profiles, suggesting that temocillin can be a safe alternative for outpatient treatment. Most reported side effects were mild to moderate, primarily gastrointestinal disturbances .
Comparative Analysis with Other Antibiotics
Antibiotic | Spectrum of Activity | Resistance Profile |
---|---|---|
Temocillin | Effective against Gram-negative bacteria | Resistant to most β-lactamases |
Carbapenems | Broad-spectrum including Gram-negative/positive | Resistance due to carbapenemases |
Cefotaxime | Effective against many Gram-negative bacteria | Susceptible to ESBLs |
Wirkmechanismus
Temocillin exerts its effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) in the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity . This leads to the lysis and death of the bacterial cell. The methoxy group at the C6 position of temocillin provides resistance to β-lactamases, allowing it to remain effective against β-lactamase-producing bacteria .
Vergleich Mit ähnlichen Verbindungen
Antimicrobial Spectrum :
- Active Against : Escherichia coli, Salmonella typhimurium, Haemophilus influenzae (including β-lactamase-positive strains), and Klebsiella spp.
- Not Active Against: Pseudomonas aeruginosa, Gram-positive bacteria (e.g., Staphylococcus aureus), and anaerobes .
Pharmacokinetics :
- Half-Life : 4–5 hours (prolonged compared to other penicillins due to reduced renal clearance).
- Protein Binding : 85–90%, with the R-epimer showing higher free fractions (up to twofold) than the S-epimer .
- Excretion : Primarily renal, with 60–70% excreted unchanged in urine .
Structural and Functional Differences
Antimicrobial Spectrum (MIC Ranges, µg/mL)
Pharmacokinetic Profiles
Clinical and Resistance Considerations
- Temocillin: Narrow spectrum but critical for ESBL infections. Lacks activity against P. aeruginosa and anaerobes, limiting use in polymicrobial infections .
- Ticarcillin: Often combined with clavulanate to enhance β-lactamase resistance. Used for P.
- Mezlocillin: Broader Gram-negative coverage, including P. aeruginosa, but hydrolyzed by many β-lactamases .
- Ampicillin/Amoxicillin : First-line for Gram-positive and community-acquired infections but ineffective against ESBL producers .
Biologische Aktivität
Temocillin disodium salt is a semisynthetic β-lactam antibiotic, specifically a carboxypenicillin, designed to be resistant to most β-lactamases. This compound is primarily effective against Gram-negative bacteria, including several multi-resistant strains. Understanding its biological activity is crucial for optimizing its clinical use, especially in treating infections caused by resistant organisms.
Temocillin functions similarly to other β-lactams by inhibiting penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. It interferes with the final stages of peptidoglycan assembly, leading to compromised cell wall integrity and subsequent bacterial lysis. The presence of a methoxy group enhances its stability against hydrolysis by certain β-lactamases, making it effective against extended-spectrum β-lactamase (ESBL)-producing bacteria .
Spectrum of Activity
Temocillin shows activity against a variety of Gram-negative bacteria, including:
- Escherichia coli
- Klebsiella pneumoniae
- Salmonella typhimurium
- Haemophilus influenzae
However, it is generally ineffective against Gram-positive bacteria and Pseudomonas aeruginosa due to inherent resistance mechanisms .
Table 1: Minimum Inhibitory Concentrations (MIC) for Selected Bacteria
Bacteria | MIC (µg/mL) |
---|---|
E. coli | 1.00 - 64.00 |
H. influenzae (β-lactamase negative) | 0.25 - 0.50 |
H. influenzae (β-lactamase positive) | 0.50 - 1.00 |
S. aureus | >128.00 |
Pharmacokinetics
A study investigating the pharmacokinetics of temocillin in critically ill patients revealed significant insights into its distribution and efficacy:
- After a loading dose of 2 g administered intravenously over 30 minutes, followed by continuous infusion, the peak plasma concentration reached approximately 131.2 mg/L.
- The unbound fraction in plasma was about 56.4%, while in ascitic fluid, it was around 57.4%, indicating good penetration into body fluids.
- The probability of target attainment (PTA) for achieving effective concentrations was modeled using Monte Carlo simulations, suggesting that current dosing regimens could be optimized for better outcomes in specific patient populations .
Clinical Efficacy
Recent studies have highlighted temocillin's efficacy in treating infections caused by multidrug-resistant (MDR) Enterobacterales:
- A retrospective analysis showed a low early clinical failure rate (9.2%) among patients treated with temocillin for urinary tract infections (UTIs), particularly those caused by ESBL-producing strains.
- The study emphasized that temocillin remains a viable option for non-severe infections caused by MDR organisms when administered at appropriate doses (e.g., 2 g every 8 hours) .
Case Studies
-
Case Study on ESBL-producing E. coli :
A four-year study at a university hospital analyzed the in vitro activity of temocillin against clinical isolates of ESBL-producing E. coli, demonstrating consistent effectiveness with MIC values indicating susceptibility across various strains . -
Clinical Application in Septic Shock :
In critically ill patients with septic shock associated with complicated intra-abdominal infections, temocillin was administered following a pharmacokinetic model that optimized dosing based on renal function and infection severity, achieving effective concentrations in plasma and ascitic fluid .
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for determining the minimum inhibitory concentration (MIC) of Temocillin disodium salt against Gram-negative pathogens?
this compound’s MIC values can be determined using standardized broth microdilution or agar dilution methods as per CLSI/EUCAST guidelines. For example, MIC ranges for E. coli span 1.00–64.00 µg/mL, depending on β-lactamase production and strain variability . Researchers should include control strains (e.g., E. coli ATCC 25922) and validate results with triplicate assays to account for technical variability.
Q. How does this compound’s β-lactamase stability influence experimental design for studying resistant Gram-negative isolates?
Temocillin’s resistance to most plasmid-encoded β-lactamases (e.g., TEM, SHV) allows it to retain activity against Enterobacteriaceae producing these enzymes. However, its susceptibility to chromosomal AmpC β-lactamases in Enterobacter cloacae or Pseudomonas aeruginosa requires careful strain selection. Researchers should pre-screen isolates for β-lactamase gene profiles (via PCR or whole-genome sequencing) to contextualize MIC discrepancies .
Q. What are the critical considerations when comparing in vitro and in vivo efficacy of this compound?
In murine intra-abdominal infection models, Temocillin demonstrated efficacy against KPC-producing E. coli (MIC ≤16 mg/L) due to its peritoneal fluid diffusion and stability against KPC enzymes . When translating in vitro MIC data to in vivo models, researchers must account for pharmacokinetic parameters (e.g., serum half-life, tissue penetration) and inoculum size, as high bacterial loads may reduce drug efficacy despite low MICs .
Advanced Research Questions
Q. How can researchers resolve contradictions in MIC data for this compound across studies?
Discrepancies often arise from differences in testing conditions (e.g., pH, cation-adjusted media), inoculum preparation, or β-lactamase expression levels. To address this, standardize testing protocols across labs and use molecular methods (e.g., RT-qPCR) to quantify β-lactamase expression in test strains. For example, Haemophilus influenzae β-lactamase-negative strains show lower MICs (0.25–0.50 µg/mL) compared to β-lactamase-positive strains (0.50–1.00 µg/mL) .
Q. What strategies optimize this compound’s stability in complex experimental matrices (e.g., bone cement)?
In bone cement studies, Temocillin retained antimicrobial activity after elution when tested via LC-MS, with no significant impact on cement’s mechanical properties at concentrations ≤10% w/w. Researchers should pre-test drug-cement compatibility using accelerated elution assays and validate bioactivity via time-kill curves against target pathogens (e.g., Staphylococcus aureus >128 µg/mL MIC) .
Q. How does this compound’s narrow Gram-negative spectrum affect its utility in polymicrobial infection models?
Temocillin’s inactivity against Gram-positive bacteria and P. aeruginosa necessitates combination therapy in polymicrobial settings. For example, pairing it with vancomycin or linezolid can address Gram-positive co-infections. Researchers should design checkerboard assays to assess synergy/antagonism and use in vivo models (e.g., murine sepsis) to evaluate survival outcomes .
Q. What molecular techniques are critical for studying Temocillin resistance mechanisms in emerging multidrug-resistant (MDR) pathogens?
Whole-genome sequencing can identify mutations in penicillin-binding proteins (PBPs) or porin genes that reduce drug uptake. For instance, Klebsiella pneumoniae with altered OmpK35/36 porins may exhibit reduced Temocillin susceptibility despite β-lactamase stability. Complement genomic data with proteomic analysis (e.g., PBP binding assays) to confirm resistance mechanisms .
Q. Methodological Best Practices
- Data Validation : Include internal controls (e.g., β-lactamase-negative strains) and cross-validate MIC results with disk diffusion assays .
- Ethical Reporting : Adhere to ARRIVE guidelines for animal studies, particularly when evaluating survival outcomes in infection models .
- Statistical Rigor : Use non-linear regression models for dose-response curves and ANOVA for comparing MIC distributions across strain groups .
Eigenschaften
IUPAC Name |
(2S,5R,6S)-6-[(2-carboxy-2-thiophen-3-ylacetyl)amino]-6-methoxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O7S2/c1-15(2)9(12(22)23)18-13(24)16(25-3,14(18)27-15)17-10(19)8(11(20)21)7-4-5-26-6-7/h4-6,8-9,14H,1-3H3,(H,17,19)(H,20,21)(H,22,23)/t8?,9-,14+,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVCKFLJARNKCSS-DWPRYXJFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)(NC(=O)C(C3=CSC=C3)C(=O)O)OC)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@](C2=O)(NC(=O)C(C3=CSC=C3)C(=O)O)OC)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201009398 | |
Record name | Negaban | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201009398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66148-78-5 | |
Record name | Temocillin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66148-78-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Temocillin [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066148785 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Temocillin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12343 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Negaban | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201009398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Temocillin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.148 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TEMOCILLIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03QB156W6I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.